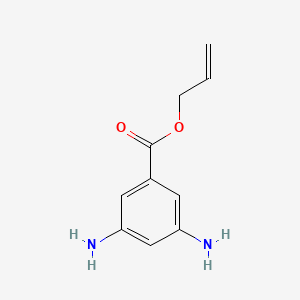

Allyl 3,5-diaminobenzoate

Description

Allyl 3,5-diaminobenzoate is a derivative of 3,5-diaminobenzoic acid, where the carboxylic acid group is esterified with an allyl alcohol moiety. This compound is primarily utilized in synthetic chemistry and materials science, particularly in the development of functional polymers and organogelators.

Properties

CAS No. |

148273-00-1 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.218 |

IUPAC Name |

prop-2-enyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C10H12N2O2/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,11-12H2 |

InChI Key |

VMRKMNQAIAYWQU-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=CC(=CC(=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Allyl 3,5-diaminobenzoate shares a core 3,5-diaminobenzoate structure with other derivatives but differs in its esterification and functionalization. Key analogs include:

- Valine-based 3,5-diaminobenzoate with N-alkylurea chains: These derivatives incorporate valine residues and N-alkylurea groups, which enhance hydrogen-bonding interactions and solubility in diverse solvents .

- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate: A thiophene-based analog synthesized via reactions involving ethyl cyanoacetate and sulfur, emphasizing electronic conjugation differences .

The allyl ester group in Allyl 3,5-diaminobenzoate likely imparts higher reactivity due to the unsaturated allyl moiety, contrasting with saturated alkyl chains in other esters (e.g., ethyl or methyl derivatives).

Gelation Properties

Valine-based 3,5-diaminobenzoate derivatives with N-alkylurea chains exhibit superior gelation capabilities compared to unmodified analogs. For example:

- Thermal Stability : Longer alkyl chains (e.g., C20) increase thermal stability, with gel-to-sol transition temperatures (Tgel) reaching up to 113°C in solvents like benzyl alcohol .

Table 1: Gelation Behavior of Valine-Based 3,5-Diaminobenzoate Derivatives (2% w/v)

| Solvent | Gelation Outcome (n=3–6) | Gelation Outcome (n=20) |

|---|---|---|

| DMSO | Insoluble | Transparent gel |

| Benzyl alcohol | Insoluble | Opaque gel |

| Toluene | Insoluble | Transparent gel |

| 1,4-Dioxane | Insoluble | Transparent gel |

Hydrogen-Bonding and Molecular Self-Assembly

FT-IR studies reveal that valine-based derivatives form extensive intermolecular hydrogen bonds via urea C=O and N-H groups. These interactions stabilize supramolecular networks, enabling gelation even at low concentrations (e.g., 1.8% w/v in benzyl alcohol for n=10) .

Table 2: Minimum Gelation Concentration (MGC) and Tgel for Selected Derivatives

| Alkyl Chain Length (n) | Solvent | MGC (% w/v) | Tgel (°C) |

|---|---|---|---|

| 10 | Benzyl alcohol | 1.8 | 79 |

| 12 | Benzyl alcohol | 79 | 113 |

| 20 | o-Xylene | 1.0 | 95 |

Impact of Alkyl Chain Length

Increasing the N-alkylurea chain length (n=3 to n=20) enhances both gelation efficiency and thermal stability:

- Longer chains (n=20) reduce MGC values (e.g., 1% w/v in o-xylene) due to improved van der Waals interactions and reduced crystallinity .

- Shorter chains (n=3–6) result in precipitation or insolubility in most solvents, highlighting the critical role of chain length in balancing solubility and self-assembly .

Q & A

What are the key synthetic methodologies for preparing Allyl 3,5-diaminobenzoate derivatives with N-alkylurea groups?

The synthesis involves reacting valine-based 3,5-diaminobenzoate precursors with N-alkylurea moieties under catalysis by N,N-diisopropylethylamine. The process includes refluxing in absolute ethanol, followed by solvent evaporation and purification. Structural validation is achieved via and NMR (in DMSO-d due to poor solubility in other solvents), high-resolution mass spectrometry, and elemental analysis. Longer alkyl chains (n ≥ 10) are prioritized to enhance gelation properties .

Which spectroscopic and analytical techniques are critical for characterizing Allyl 3,5-diaminobenzoate-based organogelators?

Key techniques include:

- NMR Spectroscopy : and NMR in DMSO-d to resolve signals from urea, ester, and aromatic groups.

- FT-IR Spectroscopy : Identifies molecular interactions (e.g., hydrogen bonding at ~3335 cm for N-H and ~1728 cm for C=O stretching in gel states) .

- Thermal Analysis : Gel-sol transition temperature (T) measured via controlled heating, and minimum gelation concentration (MGC) determined through solvent titration .

How does N-alkylurea chain length influence gelation efficiency and thermal stability?

Longer alkyl chains (n ≥ 10) significantly improve gelation by:

- Lowering MGC : Reduced from 1.8% w/v (n=10) to <1% w/v (n=20) in aromatic solvents due to enhanced hydrophobic interactions.

- Increasing T : Longer chains raise T values (e.g., 113°C for n=12 vs. 79°C for n=10 in benzyl alcohol) by stabilizing supramolecular networks.

- Preventing Crystallization : Longer chains introduce disorder, favoring amorphous gel phases over crystalline precipitates .

How can researchers resolve contradictions in gelation behavior across solvents?

Contradictions (e.g., gelation in DMSO but not in THF) are addressed by:

- Systematic Solvent Screening : Classify solvents by polarity and hydrogen-bonding capacity (e.g., alcohols vs. hydrocarbons).

- Correlating MGC and T : Higher T in polar solvents like DMSO indicates stronger intermolecular forces.

- FT-IR Analysis : Confirm solvent-specific hydrogen-bonding patterns (e.g., urea C=O groups form stronger bonds in polar solvents) .

What advanced strategies optimize molecular self-assembly in Allyl 3,5-diaminobenzoate derivatives?

- Co-Solvent Systems : Mix polar (e.g., DMF) and non-polar solvents to balance solubility and gelation.

- Side-Chain Functionalization : Introduce branching or aromatic groups to enhance π-π stacking.

- Dynamic Light Scattering (DLS) : Monitor aggregate size during gelation to correlate with macroscopic properties .

How do molecular interactions differ between solution and gel states?

FT-IR studies reveal that hydrogen-bonding networks (N-H and C=O groups) remain consistent between solution and gel states, suggesting pre-assembled aggregates in solution. Gelation involves additional hydrophobic interactions from alkyl chains, which stabilize larger fibrillar structures .

What experimental designs are recommended for studying structure-activity relationships in these compounds?

- Combinatorial Libraries : Synthesize derivatives with systematic variations in alkyl chain length (n=3–20) and urea/ester ratios.

- Morphological Analysis : Use SEM/TEM to correlate gel microstructure (e.g., fiber density) with mechanical properties.

- Rheology : Measure viscoelastic moduli (G’/G”) to quantify gel strength .

How can researchers address discrepancies in reported gelation thresholds (MGC)?

- Standardized Protocols : Use fixed heating/cooling rates (e.g., 2°C/min) and solvent purity controls.

- Statistical Replication : Repeat MGC measurements ≥3 times to account for kinetic variability.

- Cross-Validation : Compare results with alternative methods (e.g., vial inversion vs. rheology) .

What role do amino acid residues (e.g., valine) play in gelator design?

Valine’s isopropyl side chain enhances solubility in aromatic solvents while promoting chiral packing. Replacing valine with other amino acids (e.g., glycine) disrupts gelation, highlighting the need for steric bulk in molecular packing .

How can computational modeling support the design of Allyl 3,5-diaminobenzoate gelators?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.